molecular formula C25H23N3O2S2 B2372141 N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291856-63-7

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2372141
CAS RN: 1291856-63-7
M. Wt: 461.6
InChI Key: KHDJKAUNPRFNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

The compound has been investigated for its potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the nucleotide synthesis pathway, which is a target for cancer therapy. N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, a related molecule, demonstrated significant inhibition, suggesting the potential of this scaffold for developing dual inhibitors with applications in cancer treatment (Gangjee et al., 2008).

Structural Analysis and Molecular Interactions

Crystallographic studies on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular structure, revealing a folded conformation that influences their interaction with biological targets. These structural insights are crucial for understanding the compound's mode of action and for guiding the design of more effective derivatives with specific biological activities (Subasri et al., 2017).

Antiviral and Antitumor Applications

The scaffold has shown promise in antiviral and antitumor applications, with derivatives demonstrating potent activities. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activities, showing significant inhibition against various human cancer cell lines, thus highlighting the potential of these compounds in cancer research (Hafez & El-Gazzar, 2017).

Spectroscopic Characterization and Molecular Docking

Spectroscopic techniques and molecular docking studies have been employed to characterize the antiviral active molecules structurally and to investigate their binding interactions with biological targets. These studies have provided valuable insights into the compound's potential mechanism of action against viral proteins, suggesting its applicability in the development of antiviral therapeutics (Mary et al., 2022).

Antimicrobial Activity

Research into heterocyclic compounds incorporating the thieno[3,2-d]pyrimidine scaffold has also explored their antimicrobial properties. These studies have identified compounds with significant antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents based on this chemical structure (Nunna et al., 2014).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-5-3-8-21(16(15)2)28-24(30)23-20(11-12-31-23)27-25(28)32-14-22(29)26-19-10-9-17-6-4-7-18(17)13-19/h3,5,8-13H,4,6-7,14H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDJKAUNPRFNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC5=C(CCC5)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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